Malononitrile, (m-nitrocinnamylidene)-
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Overview
Description
Malononitrile, (m-nitrocinnamylidene)- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of two cyano groups (-CN) attached to a central carbon atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malononitrile, (m-nitrocinnamylidene)- can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide . Another method includes the reaction of malononitrile with aldehydes or ketones under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride. This method is widely practiced due to its efficiency and scalability . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (m-nitrocinnamylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert malononitrile into amines or other reduced forms.
Substitution: The cyano groups in malononitrile can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of malononitrile include bases such as sodium hydride, acids, and various oxidizing and reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of malononitrile include heterocyclic compounds, amines, and substituted nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds .
Scientific Research Applications
Malononitrile, (m-nitrocinnamylidene)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of malononitrile, (m-nitrocinnamylidene)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two cyano groups attached to a central carbon atom.
Cyanoacetonitrile: Another nitrile compound with a similar structure but different reactivity.
Dicyanomethane: A related compound with two cyano groups but different chemical properties.
Uniqueness
Malononitrile, (m-nitrocinnamylidene)- is unique due to its specific structure and reactivity. The presence of the m-nitrocinnamylidene group imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from other similar compounds .
Properties
CAS No. |
41122-41-2 |
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Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-11(9-14)5-1-3-10-4-2-6-12(7-10)15(16)17/h1-7H/b3-1+ |
InChI Key |
SUUDBEARADVQJK-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C(C#N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C(C#N)C#N |
Origin of Product |
United States |
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